1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Chiral Synthesis Medicinal Chemistry Drug Discovery

Select the enantiopure (2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid (CAS 61898-80-4) for reproducible drug discovery. The 4-chlorophenyl substituent and (2S) stereochemistry are essential for GABA transporter and GPR43 target engagement; generic proline analogs fail SAR validation. Supplied with ≥95% enantiomeric purity, this chiral building block enables reliable lead optimization, focused library synthesis, and stereospecific probe development for metabolic and inflammatory disease programs.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B12503020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)
InChIKeyFQEIGKACEFDJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid: A Versatile Pyrrolidine Scaffold for Medicinal Chemistry


1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (CAS 61898-80-4), is a chiral pyrrolidine derivative belonging to the class of proline analogs . It features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group . This compound is a key scaffold in medicinal chemistry and drug discovery, with its chirality at the C2 position being critical for biological activity .

The Risk of Generic Substitution with 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid Analogs


Generic substitution among pyrrolidine-2-carboxylic acid derivatives is scientifically unsound due to the profound impact of subtle structural modifications on biological target engagement and potency. The specific 4-chlorophenyl substituent and the stereochemistry at the C2 position (the (2S)-enantiomer) are critical for activity. SAR studies show that altering the phenyl ring substituent, such as changing a chloro group to a methyl group or altering its position, leads to a significant decrease in inhibitory potency at key targets like GABA transporters (GAT-1 and GAT-3) [1]. Furthermore, the absolute stereochemistry is paramount, as different enantiomers or racemic mixtures can exhibit vastly different or no activity, making the selection of the correct enantiopure form essential for reproducible results .

Quantitative Differentiation of 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid: Head-to-Head Data and Class-Level Inferences


Enantiomeric Purity: Defining the Active Species for Consistent Bioactivity

The (2S)-enantiomer (CAS 61898-80-4) of this compound is the preferred form for research, as stereochemistry is pivotal to its biological activity . The racemic mixture (CAS 142470-06-2) is also documented but its use may lead to inconsistent or diminished results in assays where stereospecific interactions are required . The differentiation is based on the well-established principle in medicinal chemistry that the correct enantiomer is essential for optimal target engagement.

Chiral Synthesis Medicinal Chemistry Drug Discovery

Pyrrolidine Scaffold in GPR43 Agonism: A Class-Level Activity Benchmark

While direct quantitative data for the target compound on GPR43 (FFAR2) is not available in primary literature, its close structural analog, (2S,5R)-5-(2-chlorophenyl)-1-(4-isobutylbenzoyl)pyrrolidine-2-carboxylic acid, has been characterized as a GPR43 agonist [1]. The target compound, 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, serves as a fundamental scaffold for building more complex GPR43 agonists, as evidenced by its inclusion in numerous patent families [2]. The presence of the chlorophenyl group is a common motif for enhancing binding affinity in this class.

Metabolic Disease GPR43 Agonist Drug Discovery

Impact of N-Aryl Substitution on GABA Transporter Inhibition: A Critical SAR Finding

A study on pyrrolidine-2-carboxylic acid derivatives as GABA-uptake inhibitors provides a direct, cross-study comparable finding. The N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid showed a significant decrease in inhibitory potency at both GAT-1 and GAT-3 when compared to the corresponding 4-unsubstituted compounds [1]. This underscores that the nature of the N-substituent on the pyrrolidine ring is not inert and critically modulates biological activity. The 4-chlorophenyl group in the target compound represents a distinct N-aryl substitution that would be expected to confer a different potency and selectivity profile compared to N-alkyl or N-benzyl analogs.

GABA Transporter Neurology Structure-Activity Relationship (SAR)

High-Impact Application Scenarios for 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic Acid in Research and Development


Stereospecific Medicinal Chemistry and Probe Development

The (2S)-enantiomer of this compound is essential for developing stereospecific probes and drug candidates. Its high enantiomeric purity (>95%) makes it a reliable starting material for synthesizing chiral pyrrolidine derivatives with predictable and reproducible biological activity, crucial for target validation and lead optimization in drug discovery programs .

Scaffold for GPR43 (FFAR2) Agonist Discovery

The compound serves as a key structural scaffold for developing novel GPR43 agonists, a receptor implicated in metabolic and inflammatory diseases. Its core structure is found in numerous patent applications, indicating its value as a privileged chemotype for this target class [1]. Researchers can use it to build focused libraries of analogs with improved potency and selectivity.

Exploring N-Aryl Substitution Effects on Biological Activity

This compound is a valuable tool for structure-activity relationship (SAR) studies investigating the impact of N-aryl groups on pyrrolidine-based pharmacophores. By comparing its activity to analogs with N-alkyl or N-benzyl groups, researchers can deconvolute the specific contribution of the 4-chlorophenyl moiety to target binding and pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.